2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine

Physicochemical Properties Basicity pKa

Researchers building JAK2 inhibitor libraries require scaffolds with predictable reactivity. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine (CAS 14097-37-1) offers a defined pKa of 9.03±0.20, distinct from unsubstituted THIQ (pKa 9.66), ensuring consistent protonation in coupling reactions. • 6-NH₂ handle enables direct pyrimidine coupling; derivatives achieve low-nM IC₅₀ values • Free base for organic synthesis; dihydrochloride salt (0.112 mg/mL aq. solubility) for biological assays • Routine purity 95-98%; stored at -20°C under inert atmosphere

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 14097-37-1
Cat. No. B1592135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine
CAS14097-37-1
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C=CC(=C2)N
InChIInChI=1S/C10H14N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3
InChIKeyPWHRVVMNFQGSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: Core Properties & Procurement


2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine (CAS 14097-37-1) is a heterocyclic organic compound belonging to the tetrahydroisoquinoline class. It features a methyl group at the 2-position and a primary amine at the 6-position on the tetrahydroisoquinoline core [1]. This structural arrangement confers distinct physicochemical properties, including a predicted pKa of 9.03±0.20 and a molecular weight of 162.23 g/mol [1]. As a research intermediate, it is commercially available with typical purities of 95-98% and is often used as a building block in the synthesis of more complex molecules for pharmaceutical research .

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: Why Substitution Fails


Direct substitution of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine with unsubstituted tetrahydroisoquinoline (THIQ) or other close analogs is not scientifically valid due to quantifiable differences in fundamental physicochemical properties and the resulting impact on synthetic utility. The presence of the 2-methyl group significantly alters the compound's basicity (pKa 9.03 vs. 9.66 for unsubstituted THIQ ), which affects its protonation state and reactivity in downstream synthetic steps. Furthermore, the 6-amino group is a critical handle for further functionalization, and analogs lacking this group, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline, cannot serve as precursors for the same range of amine-linked derivatives [1]. The unique combination of these two substituents is essential for its specific applications as a building block.

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: Quantitative Differentiation Evidence


Distinct pKa from Unsubstituted THIQ Core

The predicted pKa of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is 9.03±0.20, which is 0.63 units lower than that of the parent 1,2,3,4-tetrahydroisoquinoline (pKa 9.66±0.20) . This reduction in basicity is attributed to the electron-donating methyl group at the 2-position.

Physicochemical Properties Basicity pKa

Free Base vs. Salt Solubility Profiles

The dihydrochloride salt form of the compound (CAS 2139294-76-9) exhibits a reported solubility of 0.112 mg/mL, which is classified as 'Poorly' soluble . In contrast, the free base form is reported to be 'Moderately' soluble in water and soluble in organic solvents like DMSO and methanol . This quantifiable difference in solubility allows for tailored selection of the appropriate form for specific experimental conditions.

Solubility Formulation Salt Form

Privileged Scaffold for JAK2 Inhibitors

This compound serves as a key intermediate in the synthesis of potent and selective Janus Kinase 2 (JAK2) inhibitors. A derivative incorporating the 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine scaffold exhibited an IC50 of 2 nM against JAK2, as disclosed in patent US9296757 [1]. This high potency demonstrates the value of this specific substitution pattern for developing biologically active molecules. Analogs without the 2-methyl or 6-amino group lack this established synthetic utility in this class of inhibitors [2].

Medicinal Chemistry Kinase Inhibition JAK2

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: R&D Application Scenarios


Medicinal Chemistry: JAK2 Inhibitor Library Synthesis

This compound is an ideal starting material for synthesizing focused libraries of JAK2 inhibitors. Its 6-amino group provides a direct handle for coupling with pyrimidine or other heterocyclic partners, a key step in generating potent and selective compounds, as demonstrated by derivatives with low nanomolar IC50 values [1]. The 2-methyl group contributes to the overall molecular properties and binding interactions, making this specific substitution pattern a proven scaffold for this therapeutic target [2].

Chemical Biology: SAR of THIQ Systems

The quantifiable difference in basicity (pKa 9.03) compared to the parent THIQ core (pKa 9.66) makes this compound a valuable tool for SAR studies investigating the role of basicity in target binding, cellular permeability, or solubility [1][2]. By comparing the biological activity of molecules derived from this and other THIQ analogs, researchers can isolate the contribution of the 2-methyl and 6-amino groups to the overall pharmacophore [3].

Process Chemistry and Formulation Development

Procurement decisions for scale-up or formulation studies can be guided by the distinct solubility profiles of the free base and its dihydrochloride salt. The free base is typically chosen for organic synthesis, while the salt form, with its defined (though poor) aqueous solubility of 0.112 mg/mL, provides a more stable and predictable alternative for aqueous-based biological assays or long-term storage .

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